

# Melagatran Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations

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This guide provides a comprehensive comparison of melagatran pharmacokinetic parameters across various patient populations. Melagatran, the active form of the oral prodrug ximelagatran, is a direct thrombin inhibitor that was developed for the prevention and treatment of thromboembolic diseases. Understanding its disposition in different patient groups is crucial for dose optimization and ensuring patient safety. This document summarizes key quantitative data from clinical studies, details the experimental methodologies employed, and visualizes the underlying processes.

## Data Summary

The following tables present a consolidated view of melagatran's pharmacokinetic parameters in patients with renal impairment, hepatic impairment, and in different age and ethnic groups.

### Table 1: Pharmacokinetics of Melagatran in Patients with Renal Impairment

Parameter	Severe Renal Impairment	Normal Renal Function	Fold-change	Reference
Melagatran AUC (oral ximelagatran)	5.33-fold higher	Control	5.33	<a href="#">[1]</a> <a href="#">[2]</a>
Melagatran AUC (subcutaneous melagatran)	4.03-fold higher	Control	4.03	<a href="#">[1]</a> <a href="#">[2]</a>
Melagatran Half-life	Significantly longer	Control	-	<a href="#">[1]</a>
Renal Clearance (CLr) of Melagatran (oral ximelagatran)	14.3 mL/min	107 mL/min	-	<a href="#">[1]</a> <a href="#">[2]</a>
Renal Clearance (CLr) of Melagatran (subcutaneous melagatran)	12.5 mL/min	81.3 mL/min	-	<a href="#">[1]</a> <a href="#">[2]</a>

**Table 2: Pharmacokinetics of Melagatran in Patients with Hepatic Impairment**

Parameter	Mild-to-Moderate Hepatic Impairment	Normal Hepatic Function	Fold-change (Corrected for Renal Function)	Reference
Melagatran AUC	11% lower (uncorrected)	Control	0.98	[3]
Melagatran C <sub>max</sub>	25% lower (uncorrected)	Control	-	[3]
Melagatran Half-life (t <sub>1/2z</sub> )	3.6 hours	3.1 hours	-	[3]
Renal Clearance of Melagatran	13% higher	Control	-	[3]

**Table 3: Pharmacokinetics of Melagatran in Different Age Groups**

Parameter	Older Subjects (56-70 years)	Younger Subjects (20-27 years)	Fold-change	Reference
Melagatran Exposure (AUC)	~40-60% higher	Control	1.4 - 1.6	[4]
Renal Clearance of Melagatran	4.9 L/h	7.7 L/h	-	[4]

**Table 4: Pharmacokinetics of Melagatran in Different Ethnic Groups**

Parameter	Asian Subjects	Caucasian Subjects	Fold-change (Uncorrected)	Fold-change (Corrected for Bodyweight)	Reference
Melagatran AUC	1.23-fold higher	Control	1.23	No significant difference	<a href="#">[5]</a>

## Experimental Protocols

The data presented in this guide are derived from several key clinical studies. The methodologies employed in these studies are summarized below.

### Study in Patients with Severe Renal Impairment[1][6]

- **Study Design:** This was a non-blinded, randomized crossover study.
- **Participants:** The study included 12 volunteers with severe renal impairment (median Glomerular Filtration Rate [GFR] of 13 mL/min) and 12 control volunteers with normal renal function (median GFR of 86 mL/min).
- **Drug Administration:** All participants received a single 3mg subcutaneous injection of melagatran and a single 24mg oral tablet of ximelagatran in a randomized sequence, separated by a washout period of 1 to 3 weeks.
- **Sample Collection:** Blood samples were collected for up to 14 hours after drug administration to determine melagatran plasma concentrations. Urine was collected for 24 hours to measure the amount of melagatran excreted.
- **Analytical Methods:** Plasma and urine concentrations of melagatran were determined using validated analytical methods. The activated partial thromboplastin time (APTT) was also measured as a pharmacodynamic marker.

## Study in Patients with Mild-to-Moderate Hepatic Impairment[3]

- **Study Design:** This was a non-blinded, non-randomized study.
- **Participants:** The study enrolled 12 volunteers with mild-to-moderate hepatic impairment (Child-Pugh class A or B) and 12 age-, weight-, and sex-matched control volunteers with normal hepatic function.
- **Drug Administration:** All participants received a single oral dose of 24mg ximelagatran.
- **Sample Collection:** Plasma and urine samples were collected for pharmacokinetic and pharmacodynamic analyses.
- **Analytical Methods:** Melagatran concentrations in plasma and urine were quantified. The relationship between plasma melagatran concentration and APTT was also assessed.

## Study in Different Age Groups[4]

- **Study Design:** This was an open-label, randomized, 3x3 crossover study.
- **Participants:** The study included 6 healthy young men (aged 20-27 years) and 12 healthy older men and women (aged 56-70 years).
- **Drug Administration:** All subjects received a 2mg intravenous infusion of melagatran, a 20mg oral tablet of ximelagatran with breakfast, and a 20mg oral tablet of ximelagatran while fasting, in a randomized sequence.
- **Sample Collection:** Plasma samples were collected to measure melagatran concentrations.
- **Analytical Methods:** Plasma concentrations of melagatran were determined, and the APTT was measured to assess the pharmacodynamic effect.

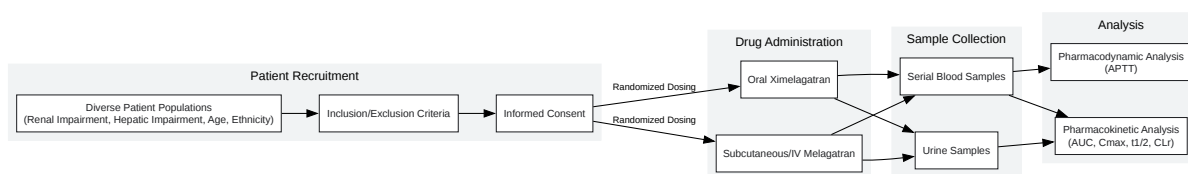
## Study in Different Ethnic Groups[5]

- **Study Design:** The study compared the pharmacokinetics of melagatran in healthy male volunteers of Asian, Black, and Caucasian origin.

- **Drug Administration:** All participants received a single oral dose of ximelagatran.
- **Sample Collection:** Blood and urine samples were collected to determine the concentrations of ximelagatran and melagatran.
- **Analytical Methods:** Plasma and urine concentrations were measured, and the APTT was determined to evaluate the pharmacodynamic response.

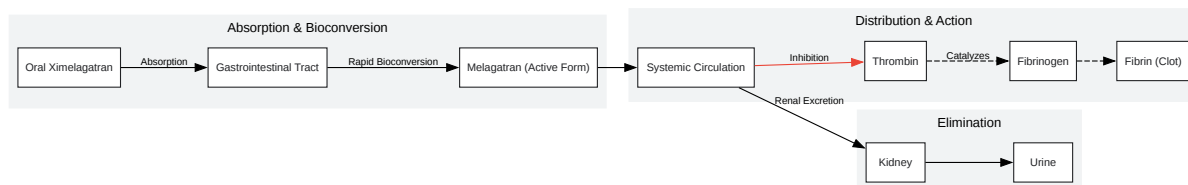
## Visualizations

The following diagrams illustrate key processes related to melagatran's pharmacokinetics.



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Caption: General experimental workflow for clinical trials assessing melagatran pharmacokinetics.



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Caption: Pharmacokinetic pathway of orally administered ximelagatran to its active form, melagatran.

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